2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene
Description
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenoxy]naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)13-6-8-16(15(10-13)21(22)23)24-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKITIRTCGGRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene typically involves the reaction of 2-naphthol with 2-nitro-4-(trifluoromethyl)phenol under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions are generally mild and functional group tolerant, making this method efficient for the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: The major product is 2-[2-Amino-4-(trifluoromethyl)phenoxy]naphthalene.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Antifungal Activity
Research has indicated that compounds similar to 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene exhibit significant antimicrobial properties. Studies have shown that the trifluoromethyl group enhances the lipophilicity of the compound, which can improve its interaction with microbial membranes, leading to increased efficacy against various pathogens .
Synthesis of Drug Precursors
The compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. For instance, it can be used in the preparation of fluorinated poly(ether amide)s, which have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .
Material Science
Fluorinated Polymers
this compound is utilized in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are applicable in coatings and films that require durability under harsh environmental conditions .
Electronic Materials
The compound's electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to improved device performance .
Agrochemical Applications
Pesticide Development
Research has demonstrated that derivatives of this compound possess insecticidal properties. These compounds can be formulated into pesticides targeting a range of agricultural pests. The trifluoromethyl group is known to enhance biological activity, making these compounds effective at lower concentrations .
Herbicide Formulations
The compound has potential use in herbicide formulations due to its ability to inhibit specific plant growth processes. Studies have indicated that it can effectively control weed populations without adversely affecting crop yields when applied at appropriate dosages .
Case Studies
Mechanism of Action
The mechanism of action of 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Naphthalene and Alkyl-Substituted Naphthalenes
Naphthalene, a simpler analog, lacks functional groups but shares the fused aromatic ring system. Key comparisons include:
- Toxicity Pathways: Naphthalene is metabolized to reactive epoxides and quinones, leading to oxidative stress and cytotoxicity in hepatic and pulmonary tissues .
- Environmental Persistence: Methylnaphthalenes (e.g., 1-methylnaphthalene) exhibit moderate environmental mobility due to their lower volatility compared to naphthalene .
Nitro-Substituted Aromatic Compounds
Nitroaromatics (e.g., nitrobenzene) are known for their toxicity and environmental persistence. Comparative insights:
- Metabolic Activation: Nitro groups are often reduced to reactive amines or hydroxylamines, which can form DNA adducts . This suggests that 2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene may pose genotoxic risks absent in non-nitro-substituted naphthalenes.
- Analytical Challenges : Detection of nitroaromatics in biological matrices requires advanced methods like HPLC-MS/MS due to their low environmental concentrations and complex matrices .
Trifluoromethyl-Substituted Compounds
Trifluoromethyl groups enhance hydrophobicity and metabolic stability. For example:
- Pharmacokinetics: Compounds like trifluralin (a herbicide) exhibit prolonged half-lives due to -CF₃ groups. By analogy, this compound may resist enzymatic degradation, leading to bioaccumulation .
- Toxicokinetics : The -CF₃ group could alter tissue distribution, favoring accumulation in lipid-rich organs (e.g., liver, adipose), as seen in polyhalogenated aromatics .
Data Tables: Hypothetical Comparative Analysis
Table 1. Substituent Effects on Key Properties
*Predicted based on substituent contributions.
Table 2. Environmental Fate Comparison
| Compound | Half-Life (Air) | Water Solubility (mg/L) | Bioaccumulation Factor |
|---|---|---|---|
| Naphthalene | Hours | 31 | 230 |
| 1-Methylnaphthalene | Days | 25 | 450 |
| 2-[2-Nitro-4-(CF₃)phenoxy] | Weeks* | <1* | >1,000* |
*Estimated based on functional group effects.
Biological Activity
2-[2-Nitro-4-(trifluoromethyl)phenoxy]naphthalene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H10F3N1O3
- Molecular Weight : 315.24 g/mol
The compound features a naphthalene backbone substituted with a nitro group and a trifluoromethyl group, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of halogenated derivatives against various bacterial strains, suggesting that the presence of halogen atoms enhances antibacterial properties due to increased lipophilicity and membrane disruption capabilities .
The proposed mechanisms by which this compound exerts its biological effects include:
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cellular damage and death.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting their integrity and function.
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways in pathogens, thereby impairing their growth and replication .
Toxicological Studies
Toxicological evaluations have been performed to assess the safety profile of this compound. In vitro studies indicated low cytotoxicity against mammalian cell lines, suggesting a favorable safety margin for potential therapeutic applications .
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant adverse effects at low concentrations |
| Skin Irritation | Non-irritating in dermal application tests |
| Sensitization | Non-sensitizer in guinea pig models |
Antibacterial Activity
A recent study investigated the antibacterial efficacy of various naphthalene derivatives, including this compound. The results demonstrated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics in specific assays .
Antiparasitic Activity
Another area of investigation is the antiparasitic potential of this compound. Preliminary molecular docking studies suggest that it may effectively bind to critical proteins in Plasmodium falciparum, indicating potential as a lead compound for antimalarial drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
